beta-Farnesene

Description

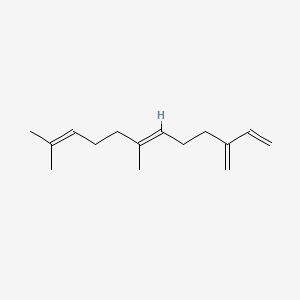

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNRRGGBADWTMC-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=C)C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1207091-65-3 | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207091-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9047049 | |

| Record name | trans-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18794-84-8, 77129-48-7 | |

| Record name | β-Farnesene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Farnesene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11-Dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077129487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-7,11-dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,11-dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-FARNESENE, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5STW643HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-beta-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Beta Farnesene: Enzymatic Mechanisms and Precursor Fluxes

Fundamental Biosynthetic Pathways

Two distinct metabolic pathways are responsible for the production of IPP and DMAPP: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. frontiersin.orgoup.com These pathways are largely mutually exclusive in organisms, though some exceptions exist. oup.com

Mevalonate (MVA) Pathway in Eukaryotic and Archaeal Systems

The Mevalonate (MVA) pathway is the primary route for isoprenoid biosynthesis in eukaryotes and archaea, as well as some bacteria. oup.comwikipedia.org This pathway initiates with acetyl-CoA, which undergoes a series of enzymatic reactions to produce IPP and DMAPP. wikipedia.org The upper part of the MVA pathway, which converts acetyl-CoA to (R)-mevalonate, is conserved across eukaryotes, archaea, and certain eubacteria. wikipedia.org This involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by a second condensation to yield HMG-CoA, and finally the reduction of HMG-CoA to (R)-mevalonate. wikipedia.org

The lower part of the MVA pathway, responsible for converting (R)-mevalonate into IPP and DMAPP, exhibits variations among different organisms. wikipedia.orgresearchgate.net In eukaryotes, mevalonate is phosphorylated twice at the 5-OH position and then decarboxylated to yield IPP. wikipedia.orgresearchgate.net Some archaea, such as Haloferax volcanii, utilize a modified pathway where mevalonate is phosphorylated once at the 5-OH position, decarboxylated to yield isopentenyl phosphate (IP), and then phosphorylated again to produce IPP. wikipedia.orgresearchgate.netacs.org A third variant found in Thermoplasma acidophilum involves phosphorylation of mevalonate at the 3-OH position followed by phosphorylation at the 5-OH position. wikipedia.orgacs.org

The MVA pathway is known to be the target of statins, cholesterol-lowering drugs that inhibit HMG-CoA reductase, a key enzyme in the upper MVA pathway. wikipedia.org

Methylerythritol Phosphate (MEP) Pathway in Prokaryotic and Chloroplast Systems

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP biosynthesis in most bacteria, some unicellular eukaryotes (including malaria parasites), and the chloroplasts of photosynthetic organisms. oup.comresearchgate.netresearchgate.netrsc.org This pathway utilizes pyruvate (B1213749) and D-glyceraldehyde 3-phosphate as initial substrates. researchgate.netrsc.orgmdpi.com

The MEP pathway involves seven enzymatic steps. rsc.org The first committed step is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which condenses pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgmdpi.com DXP is then converted through a series of reactions to IPP and DMAPP. mdpi.com Enzymes like DXP reductoisomerase (DXR), hydroxymethylbutenyl 4-diphosphate synthase (HDS), and HMBDP reductase (HDR) are key players in this pathway. mdpi.complos.org

In plants, the MEP pathway is localized in plastids, while the MVA pathway is typically found in the cytosol. rsc.orgmdpi.com This compartmentalization allows for the independent production of isoprenoid precursors for different cellular functions. mdpi.com

Farnesyl Pyrophosphate (FPP) as a Universal Precursor

Farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, serves as a universal precursor for the biosynthesis of a vast array of compounds, including all sesquiterpenes, triterpenes, sterols, and other secondary metabolites like ubiquinones (B1209410) and dolichols. wikipedia.orgbrainkart.comtaylorandfrancis.com FPP is synthesized by the enzyme farnesyl pyrophosphate synthase (FPPS) through the sequential condensation of IPP and DMAPP. taylorandfrancis.comresearchgate.net Specifically, DMAPP (a C5 unit) is condensed with one molecule of IPP (a C5 unit) to form geranyl pyrophosphate (GPP, a C10 unit). wikipedia.org Subsequently, GPP is condensed with another molecule of IPP to yield FPP (a C15 unit). taylorandfrancis.com

The formation of FPP is a crucial branching point in isoprenoid metabolism, directing metabolic flux towards the synthesis of sesquiterpenes and other downstream products. researchgate.net

Beta-Farnesene (B105247) Synthase (BFS)

This compound synthase (BFS) is the enzyme directly responsible for catalyzing the conversion of farnesyl pyrophosphate (FPP) into this compound. mdpi.comfrontiersin.org This enzymatic step is the final committed step in the biosynthesis of this compound.

Characterization of BFS from Diverse Biological Sources (e.g., Artemisia annua, Mentha piperita)

This compound synthases have been identified and characterized from various plant species known to produce this sesquiterpene. researchgate.net Notable examples include BFS enzymes from Artemisia annua (sweet wormwood) and Mentha piperita (peppermint). brainkart.comresearchgate.netnih.gov

Research has focused on cloning and expressing BFS genes from these sources to enable heterologous production of this compound in microorganisms like Escherichia coli and Yarrowia lipolytica. mdpi.comfrontiersin.org Studies have shown that the efficiency of this compound production can vary depending on the source of the BFS enzyme used. mdpi.comresearchgate.net For instance, overexpression of MVA pathway genes along with screening of different BFS enzymes, including those from Artemisia annua, has been explored to enhance this compound titers in engineered Yarrowia lipolytica. mdpi.com

Detailed research findings often involve comparing the catalytic activity and substrate specificity of BFS enzymes from different organisms to identify those most suitable for industrial production. researchgate.net Data from such studies might include enzyme kinetics, product profiles, and expression levels in host organisms.

Structural and Functional Insights into BFS Catalysis

The catalytic mechanism of this compound synthase involves the ionization of FPP, followed by a series of cyclization and rearrangement reactions, and finally deprotonation to yield the acyclic this compound. Sesquiterpene synthases, including BFS, typically initiate catalysis by binding FPP and facilitating the departure of the pyrophosphate group, generating a farnesyl cation intermediate. researchgate.net This highly reactive carbocation can then undergo various intramolecular reactions. In the case of BFS, the reaction proceeds to form the specific structure of this compound.

Structural studies, such as X-ray crystallography, can provide insights into the active site architecture of BFS enzymes, revealing how the enzyme binds FPP and facilitates the catalytic steps. taylorandfrancis.com Understanding the structural and functional aspects of BFS catalysis is crucial for rational enzyme engineering to improve catalytic efficiency and specificity for enhanced this compound production.

While detailed structural data for specific this compound synthases from Artemisia annua or Mentha piperita might require specific protein structure databases, the general mechanism involves carbocation chemistry guided by the enzyme's active site. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281517 nih.govnih.govinvivochem.comherts.ac.uk |

| Farnesyl Pyrophosphate (FPP) | 445713 wikipedia.orgmcw.edumetabolomicsworkbench.orgnih.govguidetopharmacology.org |

| Isopentenyl Pyrophosphate (IPP) | 1195 wikipedia.orgnih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | 647 wikipedia.orguni.lustekom.ac.idnih.gov |

| Geranyl Pyrophosphate (GPP) | 445995 wikipedia.orgnih.govrcsb.org |

| Mevalonate | Information not explicitly found in search results with a direct CID. The pathway is described. wikipedia.orgresearchgate.netacs.orgescholarship.org |

| HMG-CoA | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in the MVA pathway. mdpi.comwikipedia.org |

| Acetoacetyl-CoA | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in the MVA pathway. wikipedia.org |

| 1-deoxy-D-xylulose 5-phosphate (DXP) | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in the MEP pathway. researchgate.netrsc.orgmdpi.com |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in the MEP pathway. researchgate.netrsc.orgmdpi.com |

| (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in the MEP pathway. wikipedia.org |

| Isopentenyl phosphate (IP) | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in some archaeal MVA pathways. wikipedia.orgresearchgate.net |

| Mevalonate-5-phosphate (MVA-5-P) | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in the MVA pathway. researchgate.netacs.org |

| Mevalonate-(5)-pyrophosphate (MVA-5-PP) | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in the eukaryotic MVA pathway. researchgate.net |

| Mevalonate-3-phosphate | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in some archaeal MVA pathways. wikipedia.orgacs.org |

| Mevalonate 3,5-bisphosphate | Information not explicitly found in search results with a direct CID. Mentioned as an intermediate in some archaeal MVA pathways. researchgate.netacs.org |

| Pyruvate | Information not explicitly found in search results with a direct CID. Mentioned as a substrate in the MEP pathway. researchgate.netrsc.orgmdpi.com |

| Glyceraldehyde 3-phosphate | Information not explicitly found in search results with a direct CID. Mentioned as a substrate in the MEP pathway. researchgate.netrsc.orgmdpi.com |

| Acetyl-CoA | Information not explicitly found in search results with a direct CID. Mentioned as a substrate in the MVA pathway. mdpi.comwikipedia.org |

Data Table: this compound Production in Engineered Yarrowia lipolytica

| Strain | Genetic Modifications | This compound Titer (mg/L) | Reference |

| FY02 | Baseline strain | ~34 | mdpi.com |

| FY03 | Overexpression of MVA pathway genes and screening of BFS | 245 ± 16.3 | mdpi.com |

| Best-performing strain | Additional copies of MVA genes, enhanced HMGR and BFS expression, lignocellulosic hydrolysate utilization, Mg2+ addition | 7380 ± 240 (7.38 g/L) | mdpi.com |

| Optimized strain | Overexpression of PanK, addition of mixed water-soluble vitamins | 1054.8 (shake flask) | mdpi.com |

| Fed-batch fermentation | Optimized strain | 24600 (24.6 g/L) | mdpi.com |

Note: Titer values are approximate or specific to the conditions described in the source.

Mechanisms of Isomer Specificity in Farnesene (B8742651) Synthases

Farnesene synthases are a type of terpene synthase that catalyze the conversion of farnesyl pyrophosphate (FPP) into various farnesene isomers. The specificity for producing a particular isomer, such as (E)-β-farnesene, is determined by the precise control of carbocation intermediates and the subsequent deprotonation events within the enzyme's active site.

The biosynthesis of farnesene commences with the ionization of FPP, a reaction typically assisted by divalent metal ions (e.g., Mg²⁺), leading to the formation of a farnesyl cation. pnas.orgnih.govbiorxiv.org This highly reactive intermediate can undergo various rearrangements and deprotonation steps, leading to the formation of different sesquiterpene products, including α-farnesene and β-farnesene isomers. acs.orgnih.govlibretexts.org

The active site of farnesene synthases plays a crucial role in guiding the reaction towards a specific product. While the crystal structure of many farnesene synthases has remained elusive, studies utilizing techniques such as molecular simulations, site-directed mutagenesis, and analysis of enzyme variants have provided significant insights into the mechanisms governing isomer specificity. acs.orgnih.gov

Key to the specificity is the orientation and stabilization of the farnesyl cation intermediate within the enzyme's hydrophobic active site pocket. libretexts.orgfrontiersin.org The precise arrangement of amino acid residues in the active site dictates which carbon atom is accessible for deprotonation. For instance, in β-farnesene synthases, the mechanism involves the abstraction of a proton from the C13 position of the farnesyl cation by pyrophosphate (PPi), yielding β-farnesene. acs.org In contrast, α-farnesene synthases facilitate proton abstraction from the C4 position, leading to α-farnesene. acs.org

Mutagenesis studies have been instrumental in identifying specific residues that influence product specificity. For example, research on Artemisia annua farnesene synthase (AaFS), a β-farnesene synthase, has shown that mutations at specific positions can alter the product profile. acs.orgnih.govresearchgate.netnih.gov A study involving the comparison of AaFS and an α-farnesene synthase (Fsso) indicated that residues like W299 and Y402 in AaFS are critical for directing the synthesis towards different farnesene isomers or other sesquiterpenes like α-bisabolol. acs.orgnih.govresearchgate.netnih.gov Specifically, mutating W299 in AaFS to cysteine resulted in the production of α-farnesene, while mutating C299 in Fsso to tryptophan led to the formation of β-farnesene. acs.orgnih.gov

The conformation of the enzyme's active site, including elements like the H-1α loop and conserved motifs such as the aspartate-rich DDxxD motif and the NSE/DTE motif, also contributes to substrate binding and catalysis, indirectly influencing product specificity. pnas.orgacs.orgnih.govasm.org These motifs are often involved in coordinating the essential divalent metal ions that facilitate the ionization of FPP. nih.govacs.orgnih.gov

Studies on other terpene synthases, such as (+)-caryolan-1-ol synthase (CS), have also provided insights into how active site residues influence the cyclization and deprotonation steps, affecting the final product distribution, including the formation of acyclic products like β-farnesene. biorxiv.orgrcsb.org Mutations in CS, such as W56L and F183A, were found to restrict cyclization and favor the production of linear terpenes, including β-farnesene. rcsb.org

The product specificity of farnesene synthases can range from high fidelity, producing predominantly a single isomer, to lower specificity, yielding a mixture of products. frontiersin.orguni-hannover.de This promiscuity can be a result of the flexible nature of the carbocation intermediates and the subtle differences in the active site environment that can steer the reaction down alternative pathways. libretexts.orgpnas.org

Detailed research findings, often involving site-directed mutagenesis and analysis of resulting product profiles using techniques like gas chromatography-mass spectrometry (GC-MS), provide concrete data on the impact of specific amino acid changes on isomer specificity. asm.orguni-hannover.debeilstein-journals.org While specific data tables for farnesene synthases and their mutants were mentioned in the search results, the detailed content of these tables was not directly accessible. However, the findings reported highlight the significance of specific residues in determining the outcome of the enzymatic reaction. For example, the L326I mutation in AaFS significantly increased β-farnesene yield. acs.orgnih.govresearchgate.netnih.gov

Metabolic Engineering and Synthetic Biology for Enhanced Beta Farnesene Production

Engineering Microbial Cell Factories for Biosynthesis

Engineering microbial hosts involves modifying their metabolic pathways to enhance the production of target compounds. This often includes increasing the supply of precursors, optimizing enzyme activity, and reducing the flux towards competing pathways.

Yarrowia lipolytica as a Production Host

Yarrowia lipolytica, a non-conventional oleaginous yeast, has emerged as a promising host for the production of terpenoids, including beta-farnesene (B105247). mdpi.comnih.govthegoodscentscompany.comfishersci.co.uknih.govnih.govtandfonline.comasm.org Its suitability stems from several key characteristics: a native and robust mevalonate (B85504) (MVA) pathway, which is the primary route for isoprenoid biosynthesis; a high endogenous flux of acetyl-CoA, a crucial precursor for the MVA pathway; and the ability to utilize a broad spectrum of carbon sources, including low-cost and renewable feedstocks such as glucose, glycerol (B35011), fatty acids, waste oils, and lignocellulosic hydrolysates. dntb.gov.uaresearchgate.netmdpi.comnih.govthegoodscentscompany.comnih.govnih.govtandfonline.comnih.govresearchgate.net Furthermore, Y. lipolytica demonstrates tolerance to inhibitory compounds present in substrates like lignocellulosic hydrolysates. thegoodscentscompany.com Its capacity for accumulating high levels of intracellular lipids also provides a potential storage location for hydrophobic products like this compound. tandfonline.comasm.org

Overexpression of Mevalonate Pathway Genes (e.g., HMG-CoA reductase, ERG20)

A fundamental strategy for enhancing this compound production in Y. lipolytica involves increasing the metabolic flux through the mevalonate (MVA) pathway. dntb.gov.uamdpi.comnih.govnih.govresearchgate.net This is primarily achieved by overexpressing genes encoding key enzymes in this pathway. Hydroxymethylglutaryl-CoA (HMG-CoA) reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonate, is often considered a rate-limiting enzyme in the MVA pathway. dntb.gov.uamdpi.comnih.govresearchgate.net Farnesyl pyrophosphate synthase (ERG20) is another crucial enzyme, responsible for synthesizing farnesyl pyrophosphate (FPP), the direct precursor of this compound. dntb.gov.uamdpi.comnih.govresearchgate.net

Studies have shown that the overexpression of truncated HMG-CoA reductase (tHMG1) and ERG20 significantly increases this compound production. dntb.gov.uamdpi.comnih.gov For instance, co-overexpression of tHMG1 and ERG20 resulted in a this compound titer of 12.3 mg/L. dntb.gov.ua Further improvements in production have been achieved through iterative enhancement of multiple MVA pathway genes and optimization of their expression levels to balance pathway intermediates and maximize flux towards FPP. mdpi.comnih.govresearchgate.netmdpi.com

Optimization of Acetyl-CoA Flux and Cofactor Supply (e.g., NADPH)

Efficient this compound production requires a sufficient supply of precursors and cofactors. Acetyl-CoA serves as the initial building block for the MVA pathway, and increasing its cytosolic availability is a key metabolic engineering target. mdpi.comnih.govthegoodscentscompany.comfishersci.co.uknih.govtandfonline.comnih.govguidetopharmacology.org Strategies to boost acetyl-CoA flux include engineering the pyruvate (B1213749) dehydrogenase complex (PDHc) bypass or leveraging Y. lipolytica's robust fatty acid metabolism, which naturally generates high levels of acetyl-CoA. mdpi.comnih.govthegoodscentscompany.comfishersci.co.uknih.govtandfonline.comguidetopharmacology.org Overexpression of ATP-citrate lyase (ACL) can also increase cytosolic acetyl-CoA by converting citrate. nih.govthegoodscentscompany.comguidetopharmacology.org

The MVA pathway is also energy-intensive and requires significant amounts of NADPH, particularly for the reduction catalyzed by HMG-CoA reductase. mdpi.comnih.govfishersci.co.uktandfonline.com Enhancing NADPH regeneration is therefore essential. Metabolic engineering approaches to increase the NADPH pool include engineering the pentose (B10789219) phosphate (B84403) pathway (PPP) or utilizing NAD(P)H-dependent enzymes such as malic enzyme or glycerol dehydrogenase. nih.govmdpi.comnih.govfishersci.co.uktandfonline.com Simultaneous optimization of acetyl-CoA supply and NADPH regeneration has been shown to enhance this compound production. nih.govfishersci.co.uk

Disruption of Competing Metabolic Pathways (e.g., lipid accumulation)

Yarrowia lipolytica is naturally oleaginous, meaning it accumulates large quantities of lipids, primarily triglycerides. nih.govtandfonline.comasm.orgresearchgate.net This lipid synthesis pathway competes with this compound biosynthesis for shared precursors like acetyl-CoA and cofactors like NADPH. nih.govresearchgate.net To redirect carbon flux towards this compound, engineers often disrupt key genes involved in triglyceride synthesis. Deletion of genes encoding diacylglycerol acyltransferases (DGA1 and LRO1), enzymes crucial for triglyceride formation, can significantly reduce lipid accumulation and enhance isoprenoid production. nih.govnih.govresearchgate.net Similarly, disrupting triglyceride lipases (e.g., TGL3 and TGL4) can impact lipid metabolism. nih.gov Blocking fatty acid degradation (beta-oxidation), for example, by deleting PXA1 or POX genes, can also increase the cytosolic acetyl-CoA pool available for this compound synthesis. nih.gov

Substrate Utilization Strategies (e.g., lignocellulosic hydrolysate, waste oil, oleic acid)

The economic feasibility of microbial this compound production is greatly influenced by the cost of the carbon feedstock. Y. lipolytica's ability to utilize a wide variety of low-cost and renewable substrates makes it an attractive host. dntb.gov.uamdpi.comnih.govthegoodscentscompany.comnih.govnih.govnih.gov Lignocellulosic hydrolysates, derived from abundant biomass, are promising due to their availability and low cost, and Y. lipolytica's tolerance to inhibitors in these materials is advantageous. dntb.gov.uaresearchgate.netmdpi.comnih.govthegoodscentscompany.commdpi.com Fatty acid-rich substrates, such as waste cooking oil or pure oleic acid, are particularly effective because Y. lipolytica's metabolism of lipids provides a direct and abundant source of acetyl-CoA. mdpi.comnih.govnih.govnih.govresearchgate.net High this compound titers have been achieved using oleic acid, with reported production levels reaching 10.6 g/L and 12.1 g/L in different studies. nih.govnih.gov The use of mixed substrates, combining sugars and fatty acids, can also be employed to optimize fermentation. mdpi.comnih.govnih.gov

Peroxisome Subcellular Engineering

Peroxisomes in Y. lipolytica are involved in fatty acid beta-oxidation, a process that generates acetyl-CoA. nih.govresearchgate.net Engineering this organelle can be a strategy to enhance this compound production. nih.gov Blocking peroxisomal beta-oxidation, for instance, by deleting POX genes, can increase the cytosolic supply of acetyl-CoA, making more precursor available for the MVA pathway. nih.gov Another approach involves the compartmentalization of metabolic pathways. Relocating specific enzymes or parts of the MVA pathway to peroxisomes or other cellular compartments can potentially improve metabolic channeling, reduce the impact of toxic intermediates, and optimize cofactor availability, thereby enhancing this compound synthesis. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Research Findings on this compound Production in Yarrowia lipolytica

Various metabolic engineering strategies applied to Yarrowia lipolytica have resulted in significant improvements in this compound production titers. The following table summarizes some reported production levels:

| Strain/Engineering Strategy | Substrate | This compound Titer | Source Snippet |

| tHMG1 + ERG20 overexpression | Glucose | 12.3 mg/L | dntb.gov.ua |

| Engineered strain (Overexpression of MVA pathway genes) | Glucose | 245 mg/L | dntb.gov.uaresearchgate.netx-mol.com |

| Engineered strain (Additional MVA pathway genes + enhanced HMGR/BFS) | Glucose | 470 mg/L | dntb.gov.uaresearchgate.netmdpi.com |

| Engineered strain | Lignocellulosic hydrolysate | 7.38 g/L | dntb.gov.uamdpi.commdpi.com |

| Engineered strain (DGA1 and DGA2 deletion) | Glucose (fed-batch) | 22.8 g/L | nih.govmdpi.com |

| Engineered strain | Oleic acid | 10.6 g/L | nih.gov |

| Engineered strain | Oleic acid | 12.1 g/L | nih.gov |

| Engineered strain (Peroxisomal compartmentalization, lipid metabolism regulation) | Oleic acid | 35.2 g/L | researchgate.netnih.govfrontiersin.org |

| Engineered strain (Peroxisomal compartmentalization, lipid metabolism regulation) | Waste cooking oil | 31.9 g/L | nih.gov |

| Engineered strain (Optimized precursor supply, redox engineering) | Not specified | 28.9 g/L | nih.gov |

| Engineered strain (Metabolomics-guided engineering) | Not specified (fed-batch) | 24.6 g/L | nih.gov |

These data highlight the significant progress made in engineering Y. lipolytica for high-level this compound production, particularly through strategies involving MVA pathway enhancement, optimization of precursor and cofactor supply, disruption of competing pathways, and the utilization of cost-effective substrates.

Escherichia coli as a Production Host

Escherichia coli is a widely used microbial chassis for the production of various biochemicals due to its rapid growth, well-characterized genetics, and established genetic tools. It naturally possesses the methylerythritol 4-phosphate (MEP) pathway, which can be engineered for isoprenoid precursor production. However, for high-level sesquiterpene production like this compound, the heterologous mevalonate (MVA) pathway is often introduced or the native MEP pathway is significantly engineered. nih.govnih.govmcw.edu

Mevalonate Pathway Enhancement in E. coli

Enhancing the mevalonate pathway in E. coli is a common strategy to increase the supply of farnesyl pyrophosphate (FPP), the direct precursor for this compound synthesis. This typically involves the introduction and overexpression of genes encoding the enzymes of the mevalonate pathway from other organisms. Strategies include optimizing codon usage for expression in E. coli, balancing the expression levels of pathway enzymes to prevent bottlenecks, and integrating pathway genes into the host genome for increased stability. Studies have explored using biodiesel by-products as a substrate for this compound production in engineered E. coli with a relatively balanced mevalonate pathway. mcw.edu

Saccharomyces cerevisiae as a Production Host

Saccharomyces cerevisiae, commonly known as baker's yeast, is another prominent host organism for sesquiterpene production due to its robust growth, tolerance to various fermentation conditions, and its native mevalonate pathway. nih.govnih.govnih.govnih.gov Engineering efforts in S. cerevisiae have focused on increasing the flux through the mevalonate pathway and optimizing downstream synthesis of this compound.

Rewiring Central Carbon Metabolism

Rewiring central carbon metabolism in S. cerevisiae can significantly impact the availability of acetyl-CoA, a key precursor for the mevalonate pathway. Strategies have included diverting carbon flux from glycolysis towards acetyl-CoA synthesis and improving the pathway redox balance. nih.gov By rewriting the central carbon metabolism with non-native reactions and employing mutagenesis, high titers of this compound have been achieved in S. cerevisiae. mcw.edu Overexpression of the entire mevalonate pathway, comprising eight genes leading to FPP production, is a fundamental step. nih.gov Further improvements have been made by minimizing the production of competing byproducts, such as sterols, which also utilize FPP. nih.gov High production of this compound in S. cerevisiae has been achieved through protein engineering and system metabolic engineering, with reported titers reaching 55.4 g/L. nih.gov Another study achieved a titer of 130 g/L of this compound from cane syrup by rewriting the central carbon metabolism and performing multiple rounds of mutagenesis, representing a high production level. mcw.edu

Other Microbial Hosts (e.g., Zymomonas mobilis, Ogataea polymorpha, Pichia pastoris)

Beyond E. coli and S. cerevisiae, other microbial hosts are being explored for this compound production, each offering unique advantages.

Zymomonas mobilis : This ethanologenic bacterium naturally produces hopanoids using FPP as a precursor, indicating the availability of FPP for farnesene (B8742651) biosynthesis. nih.govuni.lunih.govwikipedia.org Metabolic engineering in Z. mobilis has focused on the MEP pathway, which it naturally possesses. nih.govuni.lunih.govwikipedia.orgnih.gov

Ogataea polymorpha : This nonconventional yeast is a methylotroph capable of utilizing methanol (B129727) as a sole carbon source, making it an attractive host for sustainable bioproduction. nih.govwikipedia.orgfishersci.semetabolomicsworkbench.org

Pichia pastoris (now Komagataella phaffii): This methylotrophic yeast is known for its high protein expression levels and potential for large-scale fermentation. nih.govnih.gov While studies often focus on alpha-farnesene (B104014) or other terpenoids, the metabolic engineering principles applied are relevant. nih.govmetabolomicsworkbench.org

Engineering of MEP Pathway and Cofactor Balance

In organisms utilizing the MEP pathway, such as Zymomonas mobilis, enhancing the flux through this pathway is crucial for increasing the supply of IPP and DMAPP, the precursors to FPP. This has been achieved by overexpressing key enzymes in the MEP pathway, including DXS, IspG, and IspH. nih.govuni.lunih.govwikipedia.orgnih.gov

Cofactor balance, particularly the supply of NADPH, is also a significant factor in optimizing terpenoid production in various hosts, including Z. mobilis and P. pastoris. uni.lunih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org Strategies to improve NADPH availability have been investigated, such as overexpressing enzymes involved in NADPH regeneration. uni.lunih.govmetabolomicsworkbench.org In Z. mobilis, overexpressing zwf has been shown to improve this compound production, indicating the importance of NADPH supply. uni.lunih.govmetabolomicsworkbench.org

Methanol Biotransformation for Production

Ogataea polymorpha has been engineered for high-level this compound production from sole methanol. nih.govwikipedia.orgmetabolomicsworkbench.orgwikipedia.orguni.lu This involves systematically engineering the yeast by optimizing the MVA pathway and engineering the supply of acetyl-CoA and NADPH. nih.govwikipedia.org Researchers have used a fatty acid overproducing strain of O. polymorpha as a chassis, which was already modified for efficient acetyl-CoA and NADPH supply and evolved for methanol tolerance. nih.govwikipedia.org Further optimization of the MVA pathway and acetyl-CoA supply enabled significant this compound production. nih.govwikipedia.org A study reported achieving a this compound production of 14.7 g/L in a 5-L fed-batch bioreactor using engineered O. polymorpha from methanol, representing a high titer from C1 feedstocks. nih.govwikipedia.org

Protein Engineering of this compound Synthase

Rational Design and Mutagenesis for Enhanced Activity and Specificity

Rational design and mutagenesis involve targeted modifications to the amino acid sequence of BFS based on structural and mechanistic understanding of the enzyme. These modifications aim to enhance catalytic efficiency, improve substrate binding, or alter product specificity to favor β-farnesene formation. While the provided search results mention protein engineering and screening of β-farnesene synthase as part of strategies to increase titers mdpi.comresearchgate.netdntb.gov.ua, specific detailed research findings on rational design and mutagenesis for enhanced activity and specificity of BFS were not extensively detailed in the provided snippets. However, the general principle involves identifying critical amino acid residues in the active site or substrate-binding regions and introducing mutations to optimize enzyme performance.

Advanced Metabolic Engineering Strategies

Beyond optimizing the terminal enzyme, advanced metabolic engineering strategies focus on optimizing the entire metabolic network within the host organism to maximize carbon flux towards β-farnesene production.

Metabolomics-Guided Pathway Optimization

Metabolomics involves the comprehensive analysis of intracellular metabolites to understand the metabolic state of the cell and identify bottlenecks or limitations in the biosynthetic pathway. Metabolomics-guided pathway optimization uses this information to inform targeted genetic modifications. For example, a Metabolic Pathway Design-Fermentation Test-Metabolomic Analysis-Target Mining experimental cycle has been designed to supplement rational design in developing high-producing β-farnesene strains mdpi.comnih.gov. By analyzing changes in intracellular metabolites upon inducing fluctuations in β-farnesene production, differential metabolites can be identified, and their metabolic pathways located mdpi.comnih.gov. Based on these findings, targeted gene editing and culture medium optimization can be performed mdpi.comnih.gov. In one study, this approach led to the identification of the pantothenate synthesis pathway and phospholipid synthesis pathway as potential targets, and overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) along with the addition of water-soluble vitamins increased the β-farnesene titer mdpi.comnih.govnih.gov.

Iterative Pathway Enhancement and Gene Dosage Optimization

Iterative pathway enhancement involves repeatedly modifying and testing different genetic constructs and expression levels of genes in the β-farnesene biosynthetic pathway to identify optimal combinations. Gene dosage optimization, a part of this strategy, focuses on adjusting the copy number of key genes to balance metabolic flux and prevent the accumulation of toxic intermediates. An efficient biosynthetic pathway for β-farnesene production has been established via iterative enhancement of multiple genes based on high endogenous acetyl-CoA flux in Yarrowia lipolytica. Overexpression of mevalonate pathway genes and screening of β-farnesene synthase initially resulted in a certain titer, and additional copies of mevalonate pathway genes and enhanced expression of HMG-CoA reductase and β-farnesene synthase further increased the titer mdpi.comresearchgate.netdntb.gov.ua. Studies have shown that increasing the copy number of β-farnesene synthase can increase the titer, although the optimal copy number can vary between microorganisms frontiersin.org. Iterative enhancement of MVA pathway genes, HMG-CoA reductase, and β-farnesene synthase has been shown to significantly enhance the metabolic flux and production ability of β-farnesene in engineered Y. lipolytica mdpi.com. Gene dosage optimization of β-farnesene synthase has also been applied in Yarrowia lipolytica to improve production nih.gov.

Table 1: Examples of this compound Production in Engineered Microorganisms

| Host Organism | Substrate | Fermentation Type | Scale | Titer (g/L) | Reference |

| Yarrowia lipolytica | Glucose | Flask | Not specified | 0.245 | mdpi.comdntb.gov.ua |

| Yarrowia lipolytica | Glucose | Flask | Not specified | 0.470 | mdpi.comdntb.gov.ua |

| Yarrowia lipolytica | Lignocellulosic hydrolysate | 2 L fermenter | 2 L | 7.38 ± 0.24 | mdpi.comresearchgate.netdntb.gov.ua |

| Yarrowia lipolytica | Oleic acid | 5 L fermenter | 5 L | 35.2 | researchgate.net |

| Yarrowia lipolytica | Glucose | Shake flask | Not specified | 1.0548 | mdpi.comnih.gov |

| Yarrowia lipolytica | Glucose | Fed-batch | 30 L | 24.6 | mdpi.comnih.gov |

| Yarrowia lipolytica | Glucose | 2 L bioreactor | 2 L | 28.9 | researchgate.netresearchgate.net |

| Escherichia coli | Biodiesel byproducts | Not specified | Not specified | 10.31 | mdpi.comresearchgate.net |

| Saccharomyces cerevisiae | Not specified | Not specified | Not specified | 130 | researchgate.netresearchgate.net |

| Zymomonas mobilis | Not specified | Flask | Flask | 0.15970 ± 0.00721 | frontiersin.org |

Ecological and Inter Trophic Roles of Beta Farnesene

Beta-Farnesene (B105247) as an Aphid Alarm Pheromone

(E)-β-farnesene (EBF) is widely recognized as the primary or sole alarm pheromone in many aphid species. nih.govannualreviews.orgnih.govoup.comannualreviews.orgnih.gov When aphids are attacked by predators, they release droplets from their cornicles, which contain EBF. annualreviews.org This release serves as a warning signal to nearby conspecifics, triggering a range of defensive behaviors. annualreviews.orgnih.govoup.com

Behavioral Responses in Aphid Conspecifics (e.g., dispersal, dropping, alate production)

Upon perceiving EBF, aphids exhibit a variety of anti-predator behaviors. These responses can include ceasing feeding, walking away, dispersing from the immediate vicinity, or dropping off the host plant. nih.govannualreviews.orgnih.govoup.comresearchgate.net The specific behavior displayed can depend on factors such as the aphid species, developmental stage, and environmental context. nih.govoup.comresearchgate.net Beyond immediate escape responses, EBF has also been shown to mediate the production of winged dispersal morphs (alates) in aphid colonies, particularly under conditions of perceived threat or crowding. nih.govresearchgate.netwsu.eduresearchgate.net This induction of winged offspring allows for dispersal to new, potentially safer, host plants. researchgate.net

Herbivore-Induced Plant Volatiles (HIPVs) and Indirect Plant Defense

Plants have evolved sophisticated defense mechanisms against herbivores, including the emission of volatile organic compounds (VOCs) in response to herbivore feeding. These HIPVs can serve as indirect defenses by attracting the natural enemies of the herbivores. annualreviews.orgnih.govnih.govfrontiersin.orgfrontiersin.org this compound is one such volatile that plays a role in this indirect defense strategy. annualreviews.orgnih.govfrontiersin.orgfrontiersin.org

Emission by Plants in Response to Herbivory

Plants can emit EBF in response to damage caused by herbivores, including aphids and caterpillars. annualreviews.orgfrontiersin.orgfrontiersin.orgpnas.orgtandfonline.com This emission is part of a broader blend of HIPVs that are synthesized de novo following insect attack. nih.govpnas.orgtandfonline.com The composition and quantity of the volatile blend emitted can vary depending on the plant species, the type of herbivore, and the duration and intensity of feeding. frontiersin.orgfrontiersin.orgpnas.org For example, studies have shown that EBF is strongly induced by herbivore damage in plants like switchgrass and cotton. frontiersin.orgpnas.org In cotton, the emission of acyclic terpenes like EBF can follow a pronounced diurnal pattern, with maximal emissions occurring in the afternoon. pnas.org

Attraction of Natural Enemies of Herbivores

One of the key functions of HIPVs, including EBF, is the attraction of natural enemies of the herbivores, such as parasitoids and predators. annualreviews.orgnih.govnih.govfrontiersin.orgfrontiersin.org These natural enemies use the volatile cues released by damaged plants to locate their prey or hosts. researchgate.netnih.govfrontiersin.org Research has demonstrated that various aphid natural enemies, such as certain parasitoid wasps and predatory ladybugs, can be attracted to EBF. annualreviews.orgresearchgate.netfrontiersin.orgresearchgate.net This attraction can lead to increased predation or parasitism rates on the herbivore populations, thereby benefiting the plant. nih.govresearchgate.net However, the effectiveness of EBF as a kairomone (a chemical signal that benefits the receiver, in this case, the natural enemy) in the field at naturally occurring concentrations can be variable and is a subject of ongoing research. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| (E)-β-farnesene | 5281517 |

| (Z)-β-farnesene | 5317319 |

| β-farnesene | 5281517 nih.gov, 5317319 wikidata.org |

Data Tables

While specific quantitative data varies greatly depending on the study, aphid species, plant species, and experimental conditions, the following table illustrates general concepts related to EBF emission and aphid behavioral responses based on the search results:

| Aphid Species (Example) | EBF Emission (Presence/Absence) | Common Behavioral Responses to EBF | Notes |

| Myzus persicae | Present (predominant component) nih.govoup.com | Stopping feeding, dispersal, dropping off plant, alate production nih.govannualreviews.orgnih.govoup.com | Response can vary with concentration and exposure history. nih.govwsu.edu |

| Aphis fabae | Present (EBF only volatile found in one study) oup.com | Dispersal oup.com | Amount emitted per individual can be lower than M. persicae. oup.com |

| Acyrthosiphon pisum | Present (EBF only volatile found in one study) researchgate.net | Escape responses, wing induction nih.govresearchgate.netwsu.edu | Production can be highest in prereproductive stages. researchgate.net |

| Euceraphis punctipennis | Absent oup.comuliege.be | N/A | Utilizes different alarm signals. oup.comuliege.be |

This table provides a simplified overview based on the provided search results, highlighting the presence of EBF and typical responses. Detailed quantitative data on emission rates or specific behavioral metrics would require synthesizing information from numerous individual studies, which often use different methodologies and report data in varying formats.

Similarly, a conceptual table for plant emission of EBF in response to herbivory could be presented:

| Plant Species (Example) | Herbivore Type (Example) | EBF Emission (Induced/Constitutive) | Potential Role in Indirect Defense |

| Cotton | Beet armyworm larvae | Induced pnas.org | Attraction of natural enemies frontiersin.orgpnas.org |

| Maize | Caterpillar regurgitant | Induced psu.edu | Attraction of natural enemies nih.govnih.govfrontiersin.orgpsu.edu |

| Arabidopsis thaliana | Aphids | Induced (in transgenic lines) nih.govannualreviews.orgnih.gov | Repelling aphids, attracting natural enemies nih.govannualreviews.org |

| Switchgrass | Fall armyworm larvae | Strongly Induced frontiersin.org | Role in indirect defense frontiersin.org |

| Wild potato (Solanum berthaultii) | Green peach aphid | Constitutive/Induced (repellent effect reported) nih.gov | Repelling aphids nih.gov |

This table illustrates that EBF emission is an induced response in many plants following herbivory and is associated with attracting the herbivores' natural enemies. The nature of induction and the specific blend of emitted volatiles are plant and herbivore-dependent.

Predatory Insects (e.g., ladybirds, hoverflies, lacewings)

This compound acts as a significant attractant, or kairomone, for various predatory insects that prey on aphids. nih.govscispace.comresearchgate.net These predators utilize EBF to locate their prey. scispace.com

Ladybirds (Coccinellidae): EBF is an effective kairomone for ladybirds such as the two-spot ladybird (Adalia bipunctata) and the seven-spot ladybird (Coccinella septempunctata). nih.govscispace.comresearchgate.netresearchgate.net Studies using olfactometers have shown that both larvae and adults of A. bipunctata are attracted to EBF emitted by crushed aphids. nih.gov The attractivity of EBF for C. septempunctata can be influenced by the presence of other compounds, such as (-)-β-caryophyllene, a plant-derived alarm pheromone inhibitor. annualreviews.orgresearchgate.net Ladybirds have specific olfactory cells on their antennae that respond to EBF. researchgate.net Research indicates that higher ladybird abundance is observed on plants treated with EBF. nih.gov

Hoverflies (Syrphidae): Hoverflies, particularly in their larval stages, are important aphid predators. scispace.com The hoverfly Episyrphus balteatus is attracted to EBF. scispace.comnih.goveje.cz Both larvae and adults of the hoverfly Eupeodes corollae detect and are attracted to EBF. nih.govfrontiersin.org High concentrations of plant-released EBF can attract adult hoverflies searching for aphid-infested plants over long distances, while lower doses attract hoverfly larvae at close range. annualreviews.org Hoverfly larvae are attracted to EBF from various aphid species and plant-aphid associations. scispace.comeje.cz

Lacewings (Chrysopidae): While the provided text does not offer specific details on lacewings' response to this compound, it broadly mentions that EBF attracts various natural enemies of aphids, which typically include lacewings. researchgate.net

Data on the attraction of predatory insects to EBF can be summarized as follows:

| Predatory Insect Group | Species Example | Response to EBF | Notes | Source(s) |

| Ladybirds | Adalia bipunctata | Attracted | Effective kairomone for larvae and adults. | nih.govscispace.comresearchgate.net |

| Ladybirds | Coccinella septempunctata | Attracted | Response mediated by specific olfactory cells; affected by inhibitors. | researchgate.net |

| Ladybirds | Harmonia axyridis | Attracted | Attracted to aphid-associated semiochemicals including EBF. | researchgate.net |

| Hoverflies | Episyrphus balteatus | Attracted | Respond to EBF and other semiochemical cues from prey. | scispace.comnih.goveje.cz |

| Hoverflies | Eupeodes corollae | Attracted | Larvae use aphid-derived EBF for short-range location, adults use plant-derived EBF for longer distances. | nih.govfrontiersin.org |

| Lacewings | Chrysoperla carnea | Attracted | Generally included in groups of natural enemies attracted by EBF. | researchgate.net |

Parasitoid Wasps

This compound also plays a crucial role in attracting parasitoid wasps, which lay their eggs inside or on other insects. researchgate.netnih.gov These wasps use chemical cues, including EBF, to locate their aphid hosts. researchgate.netoup.com

Studies have shown that parasitoid wasps, such as Diaeretiella rapae and Aphidius ervi, are attracted to EBF. annualreviews.orgnih.govresearchgate.net Overexpression of the EBF synthase gene in plants like Arabidopsis thaliana has successfully attracted aphid parasitoids. annualreviews.orgfrontiersin.org Field studies using EBF lures have shown increased numbers of parasitoid wasps, such as Aphidiidae, in treated plots compared to controls. conservationevidence.com

However, the effectiveness of EBF as a field attractant for parasitoids can be inconsistent and may depend on the concentration used or the presence of other plant volatiles. researchgate.netconservationevidence.com Some studies suggest that the observed attraction might be due to exceptionally high concentrations of the pheromone. researchgate.net

Data on the attraction of parasitoid wasps to EBF includes:

| Parasitoid Wasp Species | Response to EBF | Notes | Source(s) |

| Diaeretiella rapae | Attracted | Exhibits searching behavior in response to EBF. | annualreviews.orgnih.gov |

| Aphidius ervi | Attracted | Attracted to EBF, though response can be influenced by blends of plant volatiles. | researchgate.netresearchgate.net |

| Aphidiidae (family) | Attracted | Increased numbers observed in field plots with EBF lures. | conservationevidence.com |

| Aphidius gifuensis | Attracted | Uses EBF as an important infochemical; AgifOBP6 shows strong binding affinity to EBF. | researchgate.net |

| Cotesia marginiventris | Attracted | Learns to exploit sesquiterpenes, including EBF, to locate hosts on herbivore-infested plants. | oup.comnih.gov |

Coevolutionary Impacts in Tritrophic Interactions

The interaction between plants, aphids (herbivores), and natural enemies (predators and parasitoids) mediated by EBF is a prime example of tritrophic interaction with significant coevolutionary implications. annualreviews.organnualreviews.orgresearcher.lifehud.ac.uk

EBF, serving as both an aphid alarm pheromone and a plant-induced volatile, creates a complex signaling environment. annualreviews.orgresearcher.lifehud.ac.uk Plants that release EBF upon herbivory gain an advantage by attracting the natural enemies of the herbivores, thus reducing damage. annualreviews.orgnih.gov This selective pressure can lead to the evolution of increased EBF production in plants in response to herbivore attack. annualreviews.org

Aphids, in turn, have evolved to produce EBF as an alarm signal to warn conspecifics of danger. annualreviews.orgbtiscience.org However, this same signal betrays their presence to their natural enemies, creating a trade-off. researchgate.net The olfactory recognition mechanism of EBF by aphids and their predatory insects may have undergone convergent evolution. annualreviews.org Some aphids reared on plants genetically engineered to emit EBF can become habituated to the pheromone, reducing their alarm response but potentially making them more vulnerable to predators like ladybugs. btiscience.org This suggests an ongoing evolutionary dynamic where aphids may adapt their sensitivity or response to EBF.

The presence of other plant volatiles can also influence these interactions. For instance, the sesquiterpene (-)-β-caryophyllene can inhibit the repellent effect of EBF against aphids, and ladybirds may use the ratio of caryophyllene (B1175711) to EBF to determine their response. annualreviews.org This highlights the complexity of the chemical communication network and the potential for coevolutionary adaptations involving multiple volatile compounds.

Mechanisms of Chemoreception and Receptor-Ligand Interactions

The detection of this compound by insects involves sophisticated chemoreception mechanisms, primarily mediated by olfactory systems. annualreviews.orgresearcher.lifehud.ac.ukcaas.cn This process involves odorant-binding proteins (OBPs) and odorant receptors (ORs). annualreviews.orgnih.govresearchgate.netnih.govresearchgate.net

Odorant-binding proteins are small proteins found in the sensillum lymph of insect antennae. researchgate.netresearchgate.net They are responsible for solubilizing and transporting hydrophobic odor molecules, like EBF, from the environment to the olfactory receptors located on the dendrites of olfactory receptor neurons. researchgate.netresearchgate.netmdpi.com Studies have identified specific OBPs that bind to EBF. For example, OBP3 in the pea aphid (Acyrthosiphon pisum) and the English grain aphid (Sitobion avenae) shows specific binding affinity to EBF. nih.govresearchgate.net In the hoverfly Eupeodes corollae, EcorOBP15 mediates the detection of EBF. nih.gov

Odorant receptors are transmembrane proteins located on the olfactory receptor neurons. When an OBP delivers a ligand (like EBF) to an OR, it triggers a signaling cascade that leads to a neuronal response, which is then interpreted by the insect's brain, resulting in a behavioral response (e.g., attraction or repulsion). researchgate.netresearchgate.netmdpi.com In the hoverfly E. corollae, EcorOR3 is an odorant receptor that responds to EBF. annualreviews.orgnih.gov In aphids, OR5 is identified as an EBF-responding OR that is conserved among aphid species. annualreviews.org

Research is ongoing to understand the biophysical and structural foundations of EBF receptors in aphids and their natural enemies. annualreviews.orgresearcher.lifenih.govhud.ac.uk This includes investigating the specific amino acid residues involved in the interaction between EBF and its receptors and utilizing techniques like structure-based or machine-learning methodologies to predict receptor-ligand interactions. researcher.lifenih.govhud.ac.uk The binding of EBF to OBPs often involves hydrophobic and π-π stacking effects. researchgate.netresearchgate.net

Understanding these molecular mechanisms is crucial for unraveling the intricate patterns of interaction between EBF and its target receptors and has potential applications in developing aphid-targeted control strategies. annualreviews.orgresearcher.lifenih.govhud.ac.ukresearchgate.net

Research Applications of Beta Farnesene and Its Analogues

Bioenergy Research

Research into beta-farnesene (B105247) for bioenergy applications primarily focuses on its conversion into renewable fuels and hydrocarbons, offering sustainable alternatives to petroleum-based products.

Precursor for Sustainable Aviation Fuels (SAFs) and Diesel Fuel

This compound is recognized as an ideal substitute for sustainable aviation fuels (SAFs) due to its characteristics of high efficiency, high calorific value, and renewable nature. frontiersin.orgnih.gov When hydrogenated to farnesane (2,6,10-trimethyldodecane), it exhibits properties suitable for use as diesel fuel. frontiersin.orgnih.gov Hydrogenated this compound has appropriate cetane numbers, density, and low cloud points, enabling its use in diesel fuel blends. frontiersin.orgnih.gov Blends of farnesane with petroleum diesel have been shown to meet or exceed existing standard specifications for diesel fuel oils. scielo.brscielo.br The production of farnesane for use as a renewable hydrocarbon in diesel and jet fuel has received recognition, including a United States Environmental Protection Agency (EPA) Presidential Green Chemistry Challenge Award in 2014. scielo.br Renewable diesel derived from this compound has been accepted for commercial use in some regions. scielo.br Advantages of farnesane as a diesel fuel include a significant reduction in greenhouse gas emissions (at least 80% relative to petroleum-based diesel), zero sulfur content, and demonstrated reduction of tailpipe emissions like NOx, particulate matter, and carbon monoxide when blended with ultra-low sulfur diesel. scielo.br

Research efforts have focused on the biological production of this compound from renewable feedstocks through microbial fermentation. Engineered microorganisms such as Saccharomyces cerevisiae, Yarrowia lipolytica, Escherichia coli, Zymomonas mobilis, Ogataea polymorpha, and Rhodobacter sphaeroides are being explored and engineered to improve this compound production titers from various carbon sources, including fermentable sugars like glucose and sugarcane syrup, as well as waste feedstocks like lignocellulosic hydrolysate and waste cooking oils. frontiersin.orgnih.govcas.cnmdpi.comtaylorandfrancis.comd-nb.infonih.govnih.govmdpi.comdntb.gov.uathm.deresearchgate.netd-nb.inforesearchgate.netmdpi.comresearchgate.net

Here is a table summarizing some reported this compound production titers in different microbial hosts:

| Microorganism | Feedstock | Titer (g/L) | Reference |

| Saccharomyces cerevisiae | Glucose | 130 | nih.govmdpi.com |

| Yarrowia lipolytica | Lignocellulosic hydrolysate | 7.38 ± 0.24 | mdpi.comdntb.gov.ua |

| Yarrowia lipolytica | Oleic acid | 35.2 | d-nb.info |

| Yarrowia lipolytica | Waste cooking oil (WCO) | 31.9 | d-nb.info |

| Escherichia coli | Biodiesel byproducts | 10.31 | nih.govresearchgate.net |

| Ogataea polymorpha | Methanol (B129727) | 14.7 | cas.cn |

| Rhodobacter sphaeroides | CO2 | 0.04453 | researchgate.net |

| Zymomonas mobilis | Glucose (optimized) | 0.1597 ± 0.00721 | dntb.gov.ua |

| Cupriavidus necator | Fructose (fed-batch) | 0.00538 | d-nb.info |

Note: Titer values can vary significantly based on strain engineering strategies, fermentation conditions, and scale.

Production of Renewable Hydrocarbons

This compound is a branched-chain alkene with 15 carbon atoms (C15H24). taylorandfrancis.com Its biological production from renewable feedstocks positions it as a key intermediate for the production of renewable hydrocarbons. Through chemical modifications, such as hydrogenation to farnesane, this compound can be converted into saturated hydrocarbons suitable for fuel applications. scielo.brtaylorandfrancis.com This process contributes to the development of bio-based fuels and chemicals, reducing reliance on fossil resources. taylorandfrancis.commdpi.com Microbial cell factories engineered for this compound production play a crucial role in enabling the sustainable synthesis of these renewable hydrocarbons from various biomass sources. mdpi.comtaylorandfrancis.commdpi.comresearchgate.net

Pharmaceutical and Industrial Chemical Precursors

Beyond bioenergy, this compound serves as a valuable precursor in the synthesis of various pharmaceutical and industrial chemicals.

Intermediate in Vitamin E Synthesis

This compound is used as an intermediate in the biosynthesis of Vitamin E, particularly alpha-tocopherol. frontiersin.orgnih.govmdpi.comd-nb.infonih.govnih.govacs.orgresearchgate.netcolab.ws Utilizing this compound for Vitamin E synthesis is considered a more environmentally friendly approach compared to traditional chemical synthesis, with the potential to reduce carbon emissions significantly. frontiersin.orgnih.govmdpi.com Research is focused on improving the efficiency and yield of this compound production through metabolic engineering of microorganisms to enhance the economic viability of this bio-based Vitamin E synthesis route. acs.orgresearchgate.netcolab.ws The bottleneck in the industrial-scale production of Vitamin E from this compound is often the yield of this compound itself. acs.org Efforts in enzyme engineering and metabolic pathway optimization in host strains like Saccharomyces cerevisiae have led to substantial increases in this compound titers, making the microbial fermentation to isophytol (B1199701) (derived from farnesene) a promising new process for Vitamin E production. acs.orgresearchgate.netcolab.ws

Production of Lubricants and Surfactants

This compound exhibits excellent characteristics as a raw material in industrial production, including the synthesis of lubricants and surfactants. frontiersin.orgnih.govscielo.brmdpi.comd-nb.infonih.govresearchgate.net Farnesene-derived base oils (FDBOs), produced through the co-oligomerization of hydrogenated this compound with linear alpha olefins, offer a renewable, low-toxicity, and biodegradable alternative to traditional petroleum-derived lubricants. scielo.brtaylorandfrancis.com These bio-based lubricants can function as "drop-in" products, compatible with existing infrastructure and specifications. scielo.brscielo.br this compound's structure allows it to be used in many olefin processes common in the lubricants industry. scielo.br Research also explores the potential of this compound for the production of polymers, which can be used in applications such as bio-based elastomers for tires. scielo.bracs.org

Agricultural Pest Management Research (Behavior-Modifying Semiochemicals)

In agricultural pest management, (E)-beta-farnesene, an isomer of this compound, is a well-studied semiochemical that functions as an alarm pheromone in many aphid species. nih.govmdpi.comnih.govplantprotection.plresearchgate.netnih.govresearchgate.netarpgweb.comnih.govmdpi.comnih.gov Upon detecting (E)-beta-farnesene, aphids exhibit behavioral changes such as stopping feeding, moving away from the source, and in some cases, abandoning the host plant. mdpi.comresearchgate.netnih.gov This behavioral response makes (E)-beta-farnesene a valuable tool in Integrated Pest Management (IPM) strategies. mdpi.complantprotection.plresearchgate.netnih.gov

Research investigates the use of (E)-beta-farnesene to repel aphid pests from crops and to attract their natural enemies, including ladybirds, syrphid flies, and parasitoid wasps. mdpi.comresearchgate.netnih.gov Field trials have demonstrated that dispensers releasing farnesene (B8742651) isomer mixtures containing (E)-beta-farnesene can lead to a reduction in aphid abundance in treated areas. mdpi.comnih.gov Studies also explore the potential of using (E)-beta-farnesene in conjunction with insecticides to enhance their effectiveness against aphids. arpgweb.com The behavioral reactions of different aphid species to (E)-beta-farnesene can vary, with responses including body twitching and leaving the feeding site. arpgweb.com Research continues to optimize the application of (E)-beta-farnesene and farnesene mixtures for reliable and effective aphid control. mdpi.com

Aphid Repellency and Dispersal

Research has extensively documented the repellent and dispersal effects of EβF on various aphid species. When aphids perceive EβF, they exhibit short-term behavioral changes such as stopping feeding, withdrawing their stylets, and moving away from the source of the volatile mdpi.com. This can include dropping off the host plant mdpi.com. Prolonged exposure to high concentrations of EβF can also influence the development of aphids, leading to an increased proportion of winged individuals in the subsequent generation, which facilitates migration away from infested plants mdpi.com.

Studies have investigated the dosage required to elicit dispersal responses in different aphid species. For instance, research on fourteen aphid species in the subfamilies Aphidinae and Chaitophorinae demonstrated varying sensitivities to EβF, with the dosage required to disperse 50% of individuals ranging from 0.02 ng to 100 ng depending on the species researchgate.net. The type of dispersive response (walking or falling) also varied among species and could be influenced by the EβF dosage researchgate.net.

Field experiments using slow-release formulations of EβF have shown reductions in aphid numbers in treated plots compared to control plots researchgate.net. For example, field trials using a mixture of farnesene isomers (FIMs) including EβF on sugar beet crops (Beta vulgaris) demonstrated a reduction in the abundance of Myzus persicae and Aphis fabae in treated areas in two out of three trial sites mdpi.com.

| Aphid Species | Subfamily | Dosage for 50% Dispersal (ng) | Primary Dispersal Response (Low Dose) | Primary Dispersal Response (High Dose) |

| Most Sensitive Species | Aphidinae/Chaitophorinae | 0.02 | Walking | Falling |

| Least Sensitive Species | Aphidinae/Chaitophorinae | 100 | Walking | Walking |

Data compiled from research on fourteen aphid species researchgate.net.

Attraction of Aphid Natural Enemies for Biological Control

In addition to its direct effects on aphids, EβF also functions as a kairomone, a chemical signal that attracts natural enemies of aphids mdpi.com. This property is being explored for its potential in biological control strategies mdpi.com. Various aphid predators and parasitoids have been shown to be attracted to EβF, including ladybirds (ladybugs), syrphid flies (hoverflies), lacewings, and parasitoid wasps (Aphidiidae) mdpi.comuliege.be.

Laboratory studies have demonstrated the attractive effect of EβF on the larvae and adults of aphid predators like the hoverfly Eupeodes corollae frontiersin.org. Field experiments have also investigated the use of EβF lures to enhance the presence of natural enemies in crops. A study in Chinese cabbage fields (Brassica rapa pekinensis) using EβF lures found significantly higher numbers of parasitized aphids and more parasitoid wasps (Aphidiidae) in treated plots compared to controls uliege.beconservationevidence.com. Lady beetle numbers were also higher on plants in EβF-treated plots uliege.beconservationevidence.com.

| Natural Enemy Group | Response to EβF in Studies |

| Ladybirds | Attracted mdpi.comuliege.be |

| Syrphid Flies | Attracted mdpi.comuliege.be |

| Lacewings | Attracted uliege.be |

| Parasitoid Wasps | Attracted mdpi.comuliege.be |

Based on various research findings mdpi.comuliege.be.

However, results from field experiments on the effectiveness of EβF as an attractant for natural enemies have sometimes been inconsistent, with some studies suggesting that high concentrations might be necessary to observe a significant effect mdpi.com.

Insecticidal Activity and Synergistic Effects with Insecticides

While primarily known for its behavioral effects, EβF has also demonstrated insecticidal activity, particularly at high concentrations mdpi.com. Studies have shown that EβF can have a direct lethal effect on various phytophagous insects frontiersin.org. For instance, EβF showed a strong lethal effect on the larvae of Chilo suppressalis frontiersin.org. Research using artificial diets containing EβF at concentrations of 0.8 g/kg and 4 g/kg significantly reduced the final survival and per female fecundity of Spodoptera exigua larvae, inhibiting population growth in a dose-dependent manner frontiersin.org.

Furthermore, EβF and its analogues have been investigated for their synergistic effects when combined with commercial insecticides mdpi.comacs.org. EβF can enhance the effectiveness of insecticides by increasing aphid mobility due to its repellent activity, thereby increasing contact with the pesticide acs.org. Studies have shown that EβF and its analogues can exhibit significant synergistic effects with different insecticides, with reported synergism ratios ranging from 1.524 to 3.446 acs.orgnih.gov. This suggests the potential for using EβF or its analogues to reduce the required doses of conventional insecticides, contributing to more sustainable pest control acs.org.

| Compound/Mixture | Target Pest | Observed Effect | Synergism Ratio (with insecticides) |

| EβF (high doses) | Various insects | Direct lethal effect frontiersin.org | Not applicable |

| EβF (4 g/kg in diet) | Spodoptera exigua | Reduced larval survival and adult fecundity frontiersin.org | Not applicable |

| EβF + Insecticides | Myzus persicae | Synergistic insecticidal activity acs.orgnih.gov | 1.524 to 3.446 acs.orgnih.gov |

| EβF Analogue + Insecticides | Myzus persicae | Synergistic insecticidal activity acs.orgnih.gov | 1.524 to 3.446 acs.orgnih.gov |

Data compiled from various research findings frontiersin.orgacs.orgnih.gov.

Development of this compound Analogues for Pest Control

A significant challenge in utilizing EβF directly in agricultural applications is its inherent instability, primarily due to the presence of conjugated double bonds, and its high volatility mdpi.comgoogle.com. This instability limits its persistence in the field mdpi.comgoogle.com. To overcome this limitation, researchers have focused on synthesizing and evaluating stable analogues of EβF that retain the desired biological activities mdpi.comgoogle.com.

The design of EβF analogues often involves modifying the chemical structure while aiming to maintain or enhance repellent and/or insecticidal properties mdpi.comacs.org. For example, novel EβF analogues containing a 2-nitroimino-hexahydro-1,3,5-triazine (NHT) moiety have been synthesized to replace the unstable conjugated double bond system of EβF mdpi.comresearchgate.net. Bioassays of these analogues against the green peach aphid (Myzus persicae) have shown varying degrees of repellent and aphicidal activities mdpi.comresearchgate.net. One analogue, specifically referred to as analogue 4r in one study, exhibited notable repellent activity (78.43% repellent proportion) and aphicidal activity (82.05% mortality), comparable to the commercial insecticide pymetrozine (B1663596) (80.07% mortality) mdpi.comresearchgate.net.

Another approach involves incorporating moieties found in existing insecticides, such as a pyrazole (B372694) moiety, into EβF analogues acs.orgnih.gov. These analogues have been evaluated for their binding affinity to aphid odorant-binding proteins (OBPs), which are involved in detecting volatile compounds, as well as their aphicidal activity acs.orgnih.gov. Some of these derivatives have shown binding specificity to Acyrthosiphon pisum OBPs similar to that of EβF and demonstrated aphicidal activity comparable to commercial insecticides like thiacloprid (B134840) acs.orgnih.gov. The development of stable and active EβF analogues represents a promising avenue for creating new, eco-friendly compounds for aphid management mdpi.comacs.orgresearchgate.netnih.gov.

Genetic Engineering of Crop Plants for Aphid Resistance

Engineering crop plants to produce and emit EβF is being explored as a strategy to enhance their natural defenses against aphids nih.gov. This approach aims to leverage the repellent and natural enemy-attracting properties of EβF within the plant itself nih.gov.

Constitutive Emission of this compound in Transgenic Crops